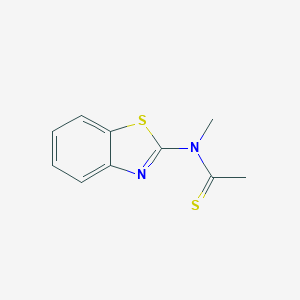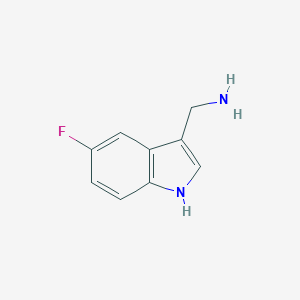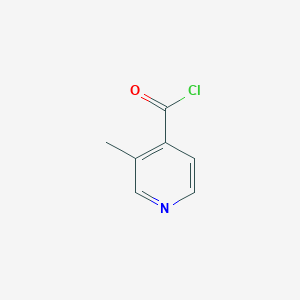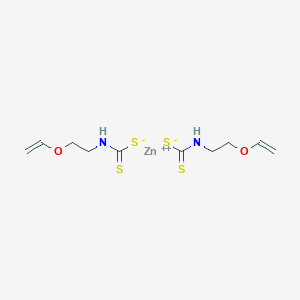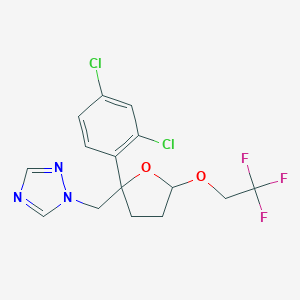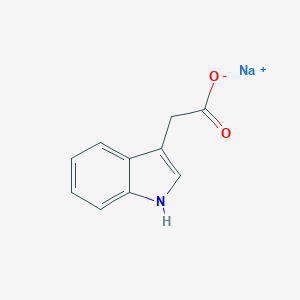
Sodium 2-(1H-indol-3-yl)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Sodium 2-(1H-indol-3-yl)acetate often involves catalytic processes and multicomponent reactions. For instance, sodium acetate has been utilized as a catalyst in multicomponent reactions to form compounds with complex structures, including those containing indole units (Elinson, Nasybullin, & Nikishin, 2013). These methodologies showcase efficient, environmentally benign synthetic concepts beneficial for large-scale processes.
Molecular Structure Analysis
The molecular structure of related sodium compounds reveals diverse coordination environments for sodium ions, which are influenced by various intermolecular interactions, including hydrogen bonds (Turza et al., 2020). These structures are often determined using X-ray diffraction techniques, providing insight into the supramolecular self-assembly mechanisms that govern the formation of these complex structures.
Chemical Reactions and Properties
Sodium 2-(1H-indol-3-yl)acetate may undergo various chemical reactions, especially in the presence of catalysts like sodium acetate, which facilitates the synthesis of pharmacologically relevant compounds through multicomponent reactions (Elinson, Nasybullin, & Nikishin, 2013). These reactions are crucial for the synthesis of derivatives with potential therapeutic applications.
Physical Properties Analysis
The physical properties of compounds similar to Sodium 2-(1H-indol-3-yl)acetate, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular and ionic interactions. Studies on sodium salts of related compounds have shown that these properties can be elucidated through spectroscopic and theoretical studies, which also help in understanding the compound's behavior in various solvents (Turza et al., 2020).
Applications De Recherche Scientifique
1. Synthesis of Indole Derivatives
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are a significant heterocyclic system in natural products and drugs and play a main role in cell biology .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions the investigation of novel methods of synthesis .
- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
2. SARS-CoV-2 RdRp Inhibitors
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate is used in the synthesis of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which have been identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .
- Methods of Application: A new series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .
- Results or Outcomes: Compounds were identified as potent inhibitors with IC50 values ranging from 1.11 ± 0.05 μM to 4.55 ± 0.2 μM . All of the compounds inhibited RNA synthesis by SARS-CoV-2 RdRp .
3. Detection of Esterases
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate, also known as 3-Indoxyl acetate, acts as a colorimetric substrate used for differentiating esterases from various microbiological species .
4. Antimycobacterial Activity
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate is used in the synthesis of compounds that were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum, and MDR-TB strains .
5. Multicomponent Reactions
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate is used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions involve a one-pot condensation of indole with other reactants .
6. Plant Hormone
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate, also known as Indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class . It is a derivative of indole, containing a carboxymethyl substituent .
- Methods of Application: IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways .
- Results or Outcomes: As all auxins, IAA has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development .
7. Multicomponent Reactions
- Summary of Application: Sodium 2-(1H-indol-3-yl)acetate is used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions involve a one-pot condensation of indole with other reactants .
8. Biological Potential
- Summary of Application: Indole derivatives, including Sodium 2-(1H-indol-3-yl)acetate, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Safety And Hazards
While specific safety and hazard information for Sodium 2-(1H-indol-3-yl)acetate was not found in the search results, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis, pharmacological evaluation, and molecular docking studies of N-arylsulfonohydrazides . Another paper presents an improved synthesis of 1-acetyl-1H-indol-3-yl acetates . These papers could provide further insights into the properties and potential applications of Sodium 2-(1H-indol-3-yl)acetate and related compounds.
Propriétés
IUPAC Name |
sodium;2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSPWCVTJRFZEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036174 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1H-indol-3-yl)acetate | |
CAS RN |
6505-45-9 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



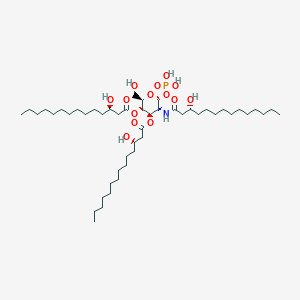
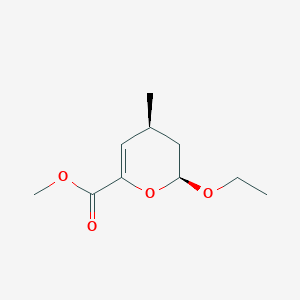
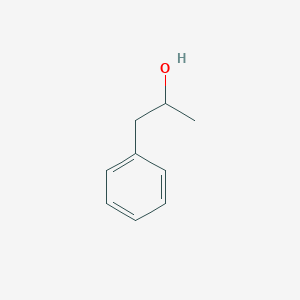
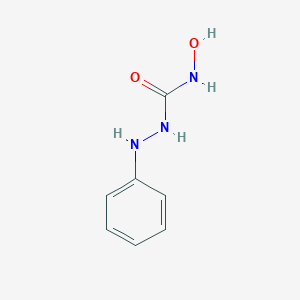
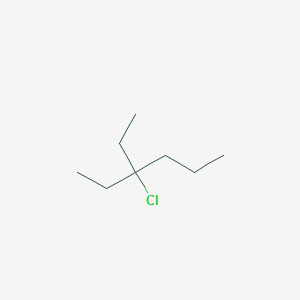
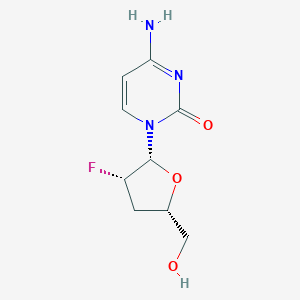
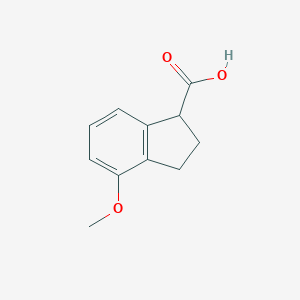
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)
